[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 883541-34-2 . Its molecular weight is 211.35 . The IUPAC name for this compound is (1- ( (1H-1lambda3-thiophen-2-yl)methyl)piperidin-4-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10,14H,3-6,8-9,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a compound that should be stored at a temperature of 28 C . The physical form of this compound is liquid .Scientific Research Applications
Moreover, the compound's involvement in the pharmacology of cytochrome P450 isoforms underscores its importance in drug metabolism studies. The selectivity of chemical inhibitors, like piperidine derivatives, in human liver microsomes, is critical for understanding and predicting metabolism-based drug-drug interactions. This understanding aids in the accurate assessment of the contribution of various CYP isoforms to the total metabolism of drugs, thereby facilitating safer and more effective therapeutic applications (Khojasteh et al., 2011).
In the synthesis and evaluation of ligands for D2-like receptors, the role of pharmacophoric groups associated with “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” is evident. These groups, including arylcycloalkylamines, have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors, demonstrating the compound's potential in the design of antipsychotic agents. This research contributes to a broader understanding of the structural requirements for the development of novel D2 receptor ligands (Sikazwe et al., 2009).
Safety and Hazards
The safety information for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine indicates that it has the following hazard statements: H302, H312, H314, H332 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, P501 . These codes represent specific hazards and precautions associated with the compound.
Properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGFXYFQDXOLOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629570 |
Source
|
Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883541-34-2 |
Source
|
Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.